molecular formula C13H14N2O3 B11427134 N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B11427134
M. Wt: 246.26 g/mol
InChI Key: XMHJETORDQLARZ-UHFFFAOYSA-N
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Description

    N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide: is a chemical compound with the molecular formula . It is a derivative of capsaicin, the active component responsible for the spicy sensation in chili peppers.

  • The compound has a white to off-white solid powder appearance and a melting point of approximately 58°C . It is sparingly soluble in cold water but readily dissolves in ethanol, ether, benzene, and chloroform.
  • Nonivamide is synthesized through artificial methods, similar to natural capsaicin, and exhibits a bland odor.
  • Preparation Methods

    • Nonivamide can be synthesized using different routes, but the primary pathway involves the following steps:

        Vanillamine Synthesis: The biosynthesis of capsaicin starts with vanillamine, derived from L-phenylalanine. Enzymatic reactions lead to hydroxylation, esterification, and elongation of the carbon chain.

        Capsaicin Synthesis: The final step involves the action of capsaicin synthase, which combines the vanillamine fragment and the fatty acid side chain to form Nonivamide.

    • Industrial production methods may involve chemical synthesis or extraction from natural sources.
  • Chemical Reactions Analysis

    • Nonivamide undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions:

        Oxidation: Nonivamide can be oxidized using strong oxidizing agents.

        Reduction: Reduction of Nonivamide yields dihydrocapsaicin.

        Substitution: Nonivamide can undergo nucleophilic substitution reactions.

    • Major products:
      • Dihydrocapsaicin (from reduction).
      • Various derivatives based on substitution reactions.
  • Scientific Research Applications

      Chemistry: Nonivamide is used as a flavor enhancer in food products.

      Biology: It acts as a repellent against pests (e.g., rodents) due to its strong irritant properties.

      Medicine: Nonivamide has analgesic and anti-inflammatory effects. It is used in topical creams for pain relief and itchiness.

      Industry: Nonivamide is incorporated into antifouling coatings for ships and marine structures, preventing attachment by algae and marine organisms.

  • Mechanism of Action

    • Nonivamide activates transient receptor potential vanilloid 1 (TRPV1) channels, leading to the sensation of heat and pain.
    • TRPV1 activation also affects blood circulation and contributes to its analgesic properties.
  • Comparison with Similar Compounds

    • Nonivamide is unique due to its synthetic origin and specific effects on TRPV1.
    • Similar compounds include natural capsaicin, dihydrocapsaicin, and other vanilloid analogs.

    Remember that Nonivamide’s applications extend beyond its spicy reputation, making it a fascinating compound in both scientific research and practical use

    Properties

    Molecular Formula

    C13H14N2O3

    Molecular Weight

    246.26 g/mol

    IUPAC Name

    N-[(4-methoxyphenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide

    InChI

    InChI=1S/C13H14N2O3/c1-9-7-12(18-15-9)13(16)14-8-10-3-5-11(17-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,16)

    InChI Key

    XMHJETORDQLARZ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC

    Origin of Product

    United States

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